molecular formula C21H21FN2O2 B4203972 NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE

NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE

Cat. No.: B4203972
M. Wt: 352.4 g/mol
InChI Key: MPTBCIPAYHPQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N,N-diethyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-3-23(4-2)21(26)20(25)18-14-24(19-8-6-5-7-17(18)19)13-15-9-11-16(22)12-10-15/h5-12,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBCIPAYHPQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves several steps, typically starting with the preparation of the indole core. The indole core can be synthesized through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution while retaining its aromaticity . The subsequent steps involve the introduction of the fluorobenzyl group and the diethylamino group, followed by the formation of the oxoacetamide moiety. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can be compared with other indole derivatives, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Reactant of Route 2
Reactant of Route 2
NN-DIETHYL-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.